6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. It is classified as a pyrimido-thiazine derivative, characterized by its structural complexity and diverse biological activities. The compound's chemical formula is , and it has a molecular weight of 248.69 g/mol. It is often utilized in research due to its potential therapeutic applications.
This compound is cataloged under the CAS number 1421494-98-5 and is available from multiple chemical suppliers, including Sigma-Aldrich and AChemBlock . It falls under the broader category of thiazine derivatives, which are known for their applications in pharmaceuticals, particularly in developing anti-cancer and anti-inflammatory agents.
The synthesis of 6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride can be approached through various methodologies. One common method involves the cyclization of appropriate precursors containing both thiazine and pyrimidine moieties.
The synthesis typically includes:
Recent literature reviews have documented various synthetic routes for similar imidazo-thiazine compounds, indicating a growing interest in optimizing these methods for better yields and purities .
The molecular structure of 6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride features:
The compound's SMILES representation is Cl.O=C(O)C1CSC2=NC=CC(=O)N2C1
, illustrating its complex connectivity .
6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride can participate in several chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to achieve desired outcomes efficiently.
The mechanism of action for compounds like 6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine derivatives typically involves:
Data on specific mechanisms for this compound are still emerging but align with known behaviors of similar thiazine-containing drugs.
The physical properties of 6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine include:
Relevant chemical properties include:
6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological contexts.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 142434-22-8
CAS No.: 158905-17-0
CAS No.: 13463-39-3